![molecular formula C15H16BrN5S B12921529 6-{[(4-Bromophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine CAS No. 93946-38-4](/img/structure/B12921529.png)
6-{[(4-Bromophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((4-Bromobenzyl)thio)-9-propyl-9H-purin-2-amine is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a bromobenzylthio group attached to the purine ring, which imparts unique chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Bromobenzyl)thio)-9-propyl-9H-purin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzyl chloride and 9-propyl-9H-purine-2-amine.
Thioether Formation: The key step involves the formation of the thioether linkage. This is achieved by reacting 4-bromobenzyl chloride with a thiol derivative of the purine compound under basic conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 6-((4-Bromobenzyl)thio)-9-propyl-9H-purin-2-amine may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and efficiency, often employing automated reactors and continuous flow systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
6-((4-Bromobenzyl)thio)-9-propyl-9H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the compound into its corresponding thiol derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives.
Aplicaciones Científicas De Investigación
6-((4-Bromobenzyl)thio)-9-propyl-9H-purin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-((4-Bromobenzyl)thio)-9-propyl-9H-purin-2-amine involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Binding to Enzymes: It may inhibit the activity of certain enzymes involved in cellular processes.
Interfering with DNA/RNA: The purine moiety allows it to interact with nucleic acids, potentially disrupting DNA or RNA synthesis.
Modulating Signaling Pathways: It may affect various signaling pathways, leading to changes in cell behavior and function.
Comparación Con Compuestos Similares
Similar Compounds
6-Benzylthio-9-propyl-9H-purin-2-amine: Similar structure but lacks the bromine atom.
6-(4-Chlorobenzylthio)-9-propyl-9H-purin-2-amine: Similar structure with a chlorine atom instead of bromine.
6-(4-Methylbenzylthio)-9-propyl-9H-purin-2-amine: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromobenzylthio group in 6-((4-Bromobenzyl)thio)-9-propyl-9H-purin-2-amine imparts unique chemical reactivity and biological activity compared to its analogs. The bromine atom enhances its ability to participate in substitution reactions and may also influence its interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
93946-38-4 |
|---|---|
Fórmula molecular |
C15H16BrN5S |
Peso molecular |
378.3 g/mol |
Nombre IUPAC |
6-[(4-bromophenyl)methylsulfanyl]-9-propylpurin-2-amine |
InChI |
InChI=1S/C15H16BrN5S/c1-2-7-21-9-18-12-13(21)19-15(17)20-14(12)22-8-10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H2,17,19,20) |
Clave InChI |
LCNFTOSCRWFXDX-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=NC2=C1N=C(N=C2SCC3=CC=C(C=C3)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


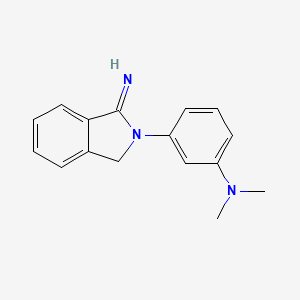



![3-Chloro-6-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12921477.png)


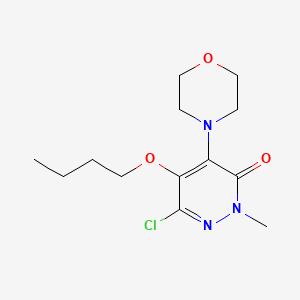
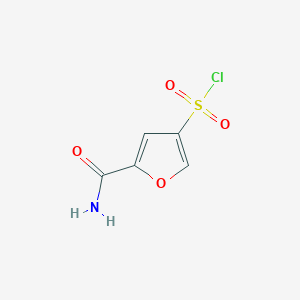
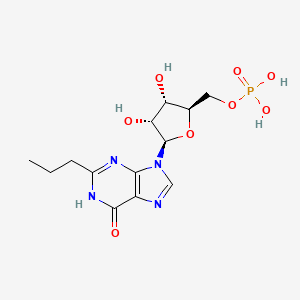

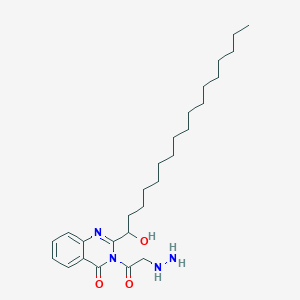
![5-Phenyl-4-(piperidin-1-yl)-5h-indeno[1,2-d]pyrimidine](/img/structure/B12921533.png)

